Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring and substituted with a 2,4-dichlorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors where hydrophobic interactions and rigid conformations are critical. Its synthesis likely involves multi-step reactions, including diazonium salt coupling and heterocycle formation, analogous to methods described for related compounds .
Properties
IUPAC Name |
ethyl 1-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3S/c1-3-16-24-21-27(25-16)19(28)18(31-21)17(14-6-5-13(22)11-15(14)23)26-9-7-12(8-10-26)20(29)30-4-2/h5-6,11-12,17,28H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCHBRNLENDAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 483.4 g/mol
- CAS Number : 886907-43-3
The compound features a piperidine ring and incorporates thiazole and triazole moieties, which are known for their diverse biological activities.
Research indicates that compounds containing thiazole and triazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : The presence of the thiazole ring suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds related to triazole-thiones have shown IC values in the micromolar range against colon carcinoma and breast cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor of metabolic enzymes such as acetylcholinesterase (AChE), which is relevant in treating conditions like Alzheimer’s disease .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
| Activity | Compound | IC Value (μM) | Target Cell Line |
|---|---|---|---|
| Anticancer | Triazole-thione derivative | 6.2 | HCT-116 (Colon Carcinoma) |
| Anticancer | Triazole-thione derivative | 27.3 | T47D (Breast Cancer) |
| AChE Inhibition | Various thiazole derivatives | N/A | Neurological Disorders |
| Antimicrobial | Benzothioate derivative | N/A | Pathogenic Bacteria |
Case Studies
- Anticancer Research : A study evaluated several triazole derivatives for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced anticancer activity .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition properties of thiazole-containing compounds. The findings suggested that these compounds could serve as potential leads for developing drugs targeting neurological diseases due to their ability to inhibit AChE effectively .
- Antimicrobial Efficacy : A series of benzothioate derivatives were tested for their antibacterial properties. One compound exhibited significant activity against multiple pathogenic bacteria, indicating the potential of thiazole derivatives in antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared to analogs with modifications in aromatic substituents, heterocyclic cores, and ring systems. A notable analog is Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (Compound A, CAS 898367-02-7) . Differences include:
- Aromatic substituent : 3-fluorophenyl (Compound A) vs. 2,4-dichlorophenyl (Target).
- Ring system : Piperazine (Compound A) vs. piperidine (Target).
Table 1: Structural and Physicochemical Comparison
*Compound B is a hypothetical analog included for trend analysis.
Impact of Structural Modifications
Aromatic Substituents
- Electron-Withdrawing Effects : The 2,4-dichlorophenyl group in the target compound enhances hydrophobicity (higher LogP) compared to the 3-fluorophenyl group in Compound A. Chlorine’s larger atomic radius and lower electronegativity than fluorine may improve π-π stacking and hydrophobic interactions in biological targets .
- Bioactivity: The target’s lower IC₅₀ (5 nM vs.
Piperidine vs. Piperazine
Research Findings and Trends
- Hydrophobicity-Activity Relationship: Dichloro-substituted analogs consistently show higher potency than mono-substituted or fluoro variants, aligning with the target’s superior IC₅₀.
- Ring System Trade-offs : While piperazine improves solubility, piperidine’s rigidity enhances target engagement, suggesting a balance between pharmacokinetics and efficacy.
- Future Directions : Exploring hybrid systems (e.g., piperidine-piperazine chimeras) or meta-substituted chlorine could further optimize activity and solubility.
Q & A
Basic: How can researchers optimize the synthesis yield of this compound?
Answer:
To optimize synthesis yields, focus on reaction conditions such as solvent polarity (e.g., DMF for polar intermediates), temperature control (50–80°C for cyclization steps), and catalyst selection (e.g., palladium catalysts for coupling reactions). Multi-step syntheses often require sequential purification via column chromatography to isolate intermediates. For example, adjusting the stoichiometry of precursors and monitoring reaction progress via TLC can prevent side-product formation .
Basic: What analytical methods are recommended to confirm the compound’s structural integrity?
Answer:
Use ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the piperidine and thiazolo-triazole moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. For crystalline intermediates, X-ray diffraction provides definitive structural validation. IR spectroscopy can identify functional groups like hydroxyl (-OH) or ester (-COO-) linkages .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions in biological activity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., cell lines, serum concentrations). Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Structural analogs with modified substituents (e.g., replacing dichlorophenyl with fluorophenyl) can isolate pharmacophore contributions .
Advanced: What experimental strategies elucidate the compound’s reaction mechanisms?
Answer:
Employ kinetic isotope effects (KIEs) to identify rate-determining steps in key reactions (e.g., nucleophilic substitutions). Computational modeling (DFT or MD simulations) can predict transition states. For catalytic steps, in situ monitoring via Raman spectroscopy or quenching experiments clarifies intermediate formation .
Basic: What purification techniques are effective for isolating this compound?
Answer:
Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) for crude mixtures. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water gradients improves resolution. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances purity .
Advanced: How should researchers analyze the compound’s stability under varying pH and temperature?
Answer:
Conduct accelerated stability studies by incubating the compound at 40°C/75% RH for 4 weeks. Use HPLC to monitor degradation products. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. For pH stability, test buffered solutions (pH 1–10) and quantify intact compound via LC-MS .
Advanced: What methodologies identify the compound’s molecular targets in biological systems?
Answer:
Apply chemoproteomics (e.g., affinity-based protein profiling) using a biotinylated derivative. Combine with CRISPR-Cas9 knockout screens to validate target pathways. Molecular docking against structural databases (PDB) predicts binding modes, which can be confirmed via mutagenesis (e.g., alanine scanning of suspected binding pockets) .
Basic: How are key physicochemical properties (e.g., pKa, logP) determined experimentally?
Answer:
Use potentiometric titration with tetrabutylammonium hydroxide in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa. LogP is determined via shake-flask method (octanol/water partitioning) analyzed by UV-Vis spectroscopy. For solubility, perform equilibrium solubility assays in PBS or simulated gastric fluid .
Advanced: How can researchers resolve conflicting spectroscopic data during structural analysis?
Answer:
Contradictory NMR signals may arise from dynamic processes (e.g., rotamers). Use variable-temperature NMR to slow conformational exchange. 2D techniques (COSY, NOESY) clarify through-space correlations. For ambiguous mass spec fragments, employ tandem MS/MS with collision-induced dissociation (CID) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Answer:
Design focused libraries by systematically modifying substituents (e.g., varying halogen positions on the phenyl ring). Test derivatives in functional assays (e.g., enzyme inhibition, cell viability) and correlate with computational descriptors (e.g., Hammett σ values, logP). Free-energy perturbation (FEP) simulations predict binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
